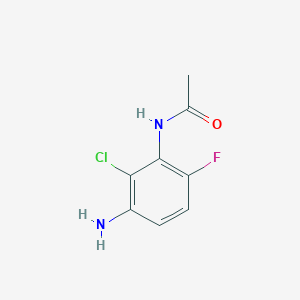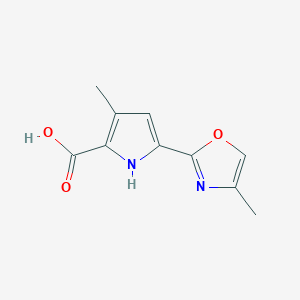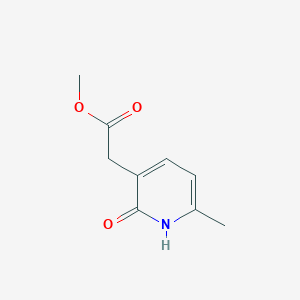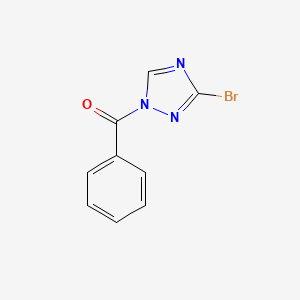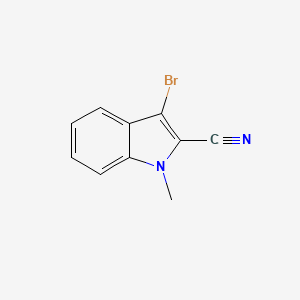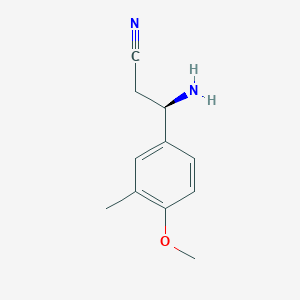![molecular formula C17H30N2O6 B13032590 9-Amino-3-Aza-Spiro[5.5]Undecane-3-Carboxylic Acid Tert-Butyl Ester Oxalate](/img/structure/B13032590.png)
9-Amino-3-Aza-Spiro[5.5]Undecane-3-Carboxylic Acid Tert-Butyl Ester Oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Amino-3-Aza-Spiro[5.5]Undecane-3-Carboxylic Acid Tert-Butyl Ester Oxalate is a complex organic compound with the molecular formula C17H30N2O6 and a molecular weight of 358.44 This compound is characterized by its spirocyclic structure, which includes a spiro[55]undecane core, an amino group, and a carboxylic acid esterified with tert-butyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-3-Aza-Spiro[5.5]Undecane-3-Carboxylic Acid Tert-Butyl Ester Oxalate typically involves multiple steps. One common method includes the following steps :
Formation of the Spirocyclic Core: The spiro[5.5]undecane core is synthesized through a cyclization reaction. This step often involves the use of a precursor molecule that undergoes intramolecular cyclization under specific conditions.
Introduction of the Amino Group: The amino group is introduced through a substitution reaction, where a suitable amine is reacted with the spirocyclic core.
Esterification: The carboxylic acid group is esterified with tert-butyl alcohol in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Formation of the Oxalate Salt: The final step involves the reaction of the esterified compound with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
9-Amino-3-Aza-Spiro[5.5]Undecane-3-Carboxylic Acid Tert-Butyl Ester Oxalate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are used for hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while hydrolysis of the ester group will produce the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
9-Amino-3-Aza-Spiro[5.5]Undecane-3-Carboxylic Acid Tert-Butyl Ester Oxalate has several applications in scientific research :
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 9-Amino-3-Aza-Spiro[5.5]Undecane-3-Carboxylic Acid Tert-Butyl Ester Oxalate involves its interaction with specific molecular targets . The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the spirocyclic structure may interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 9-Amino-3-Aza-Spiro[5.5]Undecane-3-Carboxylic Acid Tert-Butyl Ester Oxalate include :
- tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
- 9-Carboxymethyl-3-aza-spiro[5.5]undecane-3-carboxylic acid tert-butyl ester
- 9-Hydroxy-3-aza-spiro[5.5]undecane-3-carboxylic acid tert-butyl ester
Uniqueness
The uniqueness of this compound lies in its specific functional groups and spirocyclic structure. The presence of the amino group and the tert-butyl ester makes it a versatile intermediate in organic synthesis. Its spirocyclic core provides rigidity and stability, which can be advantageous in the development of new materials and pharmaceuticals.
Eigenschaften
Molekularformel |
C17H30N2O6 |
|---|---|
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate;oxalic acid |
InChI |
InChI=1S/C15H28N2O2.C2H2O4/c1-14(2,3)19-13(18)17-10-8-15(9-11-17)6-4-12(16)5-7-15;3-1(4)2(5)6/h12H,4-11,16H2,1-3H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
CIURBANGWLHRCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(CC2)N)CC1.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


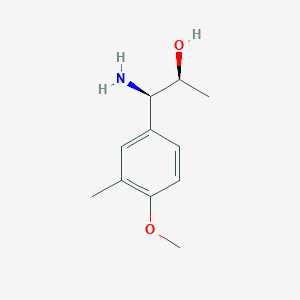
![6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13032520.png)
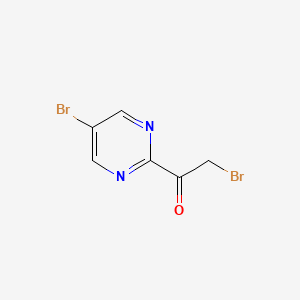
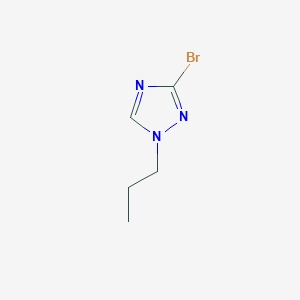
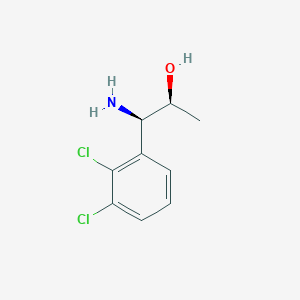
![5-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13032535.png)
